3-(N-methyl4-methoxybenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
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Overview
Description
3-(N-methyl4-methoxybenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methyl4-methoxybenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as N-methyl-4-methoxybenzenesulfonamide and thiophene-2-carboxylic acid. These intermediates are then coupled under specific conditions, possibly involving reagents like coupling agents (e.g., EDC, DCC) and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(N-methyl4-methoxybenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-(N-methyl4-methoxybenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(N-methyl4-methoxybenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide: shares structural similarities with other sulfonamide and thiophene derivatives.
Sulfonamide derivatives: Known for their antibacterial properties and use in drug development.
Thiophene derivatives: Widely studied for their electronic properties and use in materials science.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S3/c1-20(27(22,23)15-7-5-13(24-2)6-8-15)16-9-11-26-17(16)18(21)19-12-14-4-3-10-25-14/h3-11H,12H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYIPQBPHVCHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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